1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the benzyl group: This step often involves the alkylation of the pyridazine ring using benzyl halides under basic conditions.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate amine, such as pyridin-2-amine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine oxides, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.
Benzyl-substituted compounds: Compounds with benzyl groups attached to different heterocyclic cores.
Carboxamide derivatives: Compounds with carboxamide functional groups attached to various aromatic or heteroaromatic systems.
Uniqueness
1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16-10-9-14(17(23)19-15-8-4-5-11-18-15)20-21(16)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIMCPMXWLLXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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